molecular formula C48H78O19 B1211440 Elatoside J CAS No. 171828-79-8

Elatoside J

货号: B1211440
CAS 编号: 171828-79-8
分子量: 959.1 g/mol
InChI 键: IIJRVKCBZJDXQK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Congmuyenoside a, also known as elatoside J, belongs to the class of organic compounds known as triterpene saponins. These are glycosylated derivatives of triterpene sapogenins. The sapogenin moiety backbone is usually based on the oleanane, ursane, taraxastane, bauerane, lanostane, lupeol, lupane, dammarane, cycloartane, friedelane, hopane, 9b, 19-cyclo-lanostane, cycloartane, or cycloartanol skeleton. Congmuyenoside a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, congmuyenoside a is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, congmuyenoside a can be found in green vegetables. This makes congmuyenoside a a potential biomarker for the consumption of this food product.

常见问题

Basic Research Questions

Q. What are the primary natural sources of Elatoside J, and what methods are recommended for its extraction and purification in laboratory settings?

  • Methodological Answer : this compound is primarily isolated from specific plant species (e.g., Aralia elata). Extraction typically involves solvent partitioning (e.g., ethanol-water mixtures) followed by chromatographic purification (e.g., reverse-phase HPLC). Researchers should validate purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with thresholds of ≥95% purity for biological assays .

Q. How is this compound structurally characterized, and which spectroscopic techniques are most effective for confirming its identity?

  • Methodological Answer : Structural elucidation requires tandem MS for molecular weight determination and 2D-NMR (COSY, HSQC, HMBC) for stereochemical analysis. Comparative analysis with reference spectra from databases (e.g., PubChem) is essential. Discrepancies in chemical shift values ≥0.1 ppm should prompt re-evaluation of isolation protocols .

Q. What in vitro assays are commonly used to assess the pharmacological activity of this compound, and how should researchers control for cytotoxicity in these studies?

  • Methodological Answer : Common assays include enzyme inhibition (e.g., kinase activity via fluorescence-based assays) and cell viability tests (e.g., MTT assay). Cytotoxicity controls must involve parallel testing on non-target cell lines, with IC₅₀ values reported for both therapeutic and toxicity endpoints. Dose ranges should span 3–4 log units to capture full dose-response curves .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the mechanism of action of this compound in complex biological systems?

  • Methodological Answer : Use orthogonal validation methods: combine RNA sequencing for pathway analysis with CRISPR-based gene knockout to confirm target specificity. Include time-course experiments to distinguish primary effects from downstream consequences. Negative controls should include structurally analogous but inactive compounds .

Q. How should researchers address discrepancies in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, batch-to-batch compound variability). Replicate experiments using standardized protocols from public repositories (e.g., protocols.io ). Statistical tests (e.g., Bland-Altman plots) can quantify inter-study variability .

Q. What strategies are recommended for optimizing the solubility and stability of this compound in various experimental matrices?

  • Methodological Answer : Employ co-solvents (e.g., DMSO-cyclodextrin complexes) for aqueous solubility enhancement. Stability should be assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For in vivo studies, use lipid-based nanoemulsions to improve bioavailability .

Q. How can advanced molecular modeling techniques be integrated with wet-lab experiments to study this compound's target interactions?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to validate binding kinetics. Free-energy perturbation (FEP) calculations can predict binding affinities, which should be cross-verified with isothermal titration calorimetry (ITC) .

Q. What statistical approaches are most appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values. Bootstrap resampling (≥1,000 iterations) quantifies confidence intervals. For multi-organ toxicity, apply hierarchical Bayesian models to account for inter-tissue variability .

Q. How do researchers validate the specificity of this compound-target interactions in cellular assays while accounting for off-target effects?

  • Methodological Answer : Implement thermal proteome profiling (TPP) to identify off-target binding. Combine with siRNA silencing of the putative target to confirm phenotype rescue. Negative controls should include scramble siRNA and vehicle-treated cohorts .

Q. What methodologies enable the study of synergistic effects between this compound and existing therapeutic agents?

  • Methodological Answer : Use combination index (CI) models (e.g., Chou-Talalay method) with fixed-ratio drug dilutions. Synergy thresholds (CI < 1) must be validated across multiple cell lines. Transcriptomic profiling can identify pathways potentiated by combination therapy .

属性

CAS 编号

171828-79-8

分子式

C48H78O19

分子量

959.1 g/mol

IUPAC 名称

10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C48H78O19/c1-43(2)13-15-48(42(60)61)16-14-46(5)22(23(48)17-43)7-8-28-44(3)11-10-29(45(4,21-52)27(44)9-12-47(28,46)6)65-41-38(67-40-36(59)34(57)31(54)25(19-50)63-40)37(32(55)26(20-51)64-41)66-39-35(58)33(56)30(53)24(18-49)62-39/h7,23-41,49-59H,8-21H2,1-6H3,(H,60,61)

InChI 键

IIJRVKCBZJDXQK-UHFFFAOYSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C

规范 SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C

熔点

262-264°C

Key on ui other cas no.

171828-79-8

物理描述

Solid

同义词

elatoside J

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。